

Crystal Structure of 2-Hydroxyisophthalic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxyisophthalic acid

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This technical guide provides an in-depth overview of the crystal structure of **2-Hydroxyisophthalic acid**, a key organic intermediate. The document details its crystallographic parameters, experimental protocols for its synthesis and crystallization, and a workflow for its structural determination.

Core Crystallographic Data

The crystal structure of **2-Hydroxyisophthalic acid** has been determined by single-crystal X-ray diffraction. The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 164426.^[1] A summary of the key crystallographic parameters, as obtained from this deposition, is presented in the table below.

Parameter	Value
Empirical Formula	C ₈ H ₆ O ₅
Formula Weight	182.13
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	a = 7.842(2) Å
	b = 9.534(2) Å
	c = 9.987(3) Å
	α = 90°
	β = 99.87(2)°
	γ = 90°
Volume	735.0(3) Å ³
Z	4
Calculated Density	1.646 Mg/m ³

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and structural determination of **2-Hydroxyisophthalic acid** are provided below.

Synthesis of 2-Hydroxyisophthalic Acid

One common method for the synthesis of **2-Hydroxyisophthalic acid** involves the oxidation of 2,6-dimethylanisole.^[2]

Materials:

- 2,6-dimethylanisole
- Potassium permanganate (KMnO₄)

- Potassium hydroxide (KOH)
- Hydrochloric acid (HCl)
- Hydrobromic acid (HBr) in acetic acid (HOAc)
- Methanol
- Water

Procedure:

- **Oxidation:** An alkaline solution of potassium permanganate is prepared by dissolving potassium hydroxide and potassium permanganate in water. 2,6-dimethylanisole is then added to this solution and the mixture is refluxed for several hours. This step oxidizes the methyl groups to carboxylic acids, yielding 2-methoxyisophthalic acid.^[2]
- **Work-up and Acidification:** After cooling, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with hydrochloric acid to precipitate the intermediate, 2-methoxyisophthalic acid.^[2]
- **Demethylation:** The 2-methoxyisophthalic acid is dissolved in a solution of hydrobromic acid in acetic acid and refluxed. This step cleaves the methyl ether to yield the final product, **2-Hydroxyisophthalic acid**.^[2]
- **Purification:** The crude **2-Hydroxyisophthalic acid** is purified by recrystallization from a methanol-water mixture to yield colorless needle-like crystals.^{[2][3]}

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

Materials:

- Purified **2-Hydroxyisophthalic acid**
- Methanol

- Water
- Small beaker or vial
- Parafilm

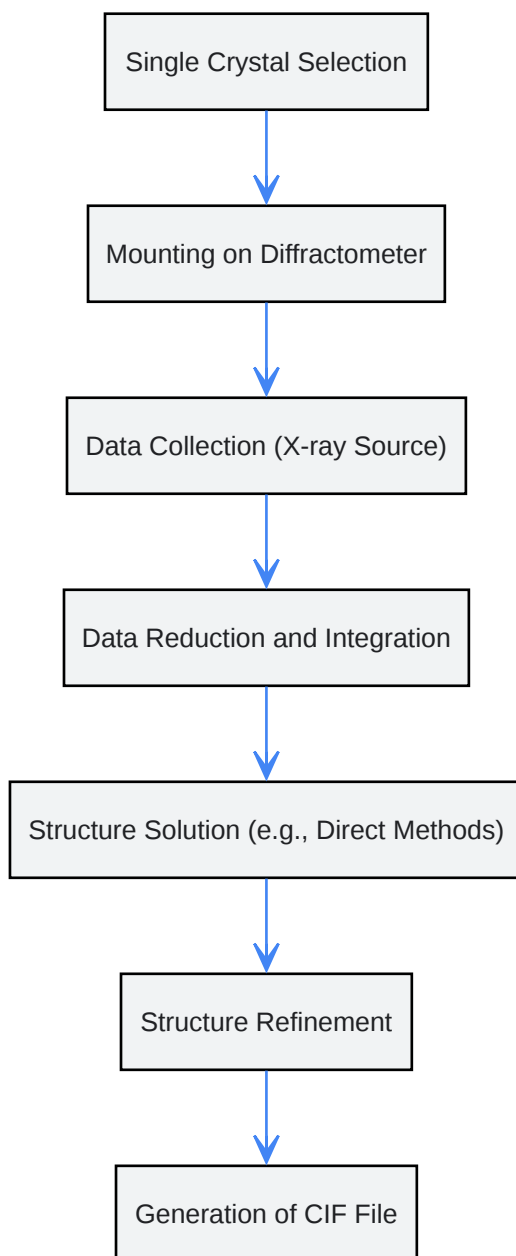
Procedure:

- **Solution Preparation:** Prepare a saturated solution of **2-Hydroxyisophthalic acid** in a methanol-water mixture at a slightly elevated temperature.
- **Slow Evaporation:** Cover the beaker or vial containing the solution with parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.
- **Crystallization:** Leave the solution undisturbed at room temperature. Over a period of several days to a week, as the solvent slowly evaporates, single crystals of **2-Hydroxyisophthalic acid** will form.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following workflow.

Workflow:



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Experimental workflow for single-crystal X-ray diffraction.

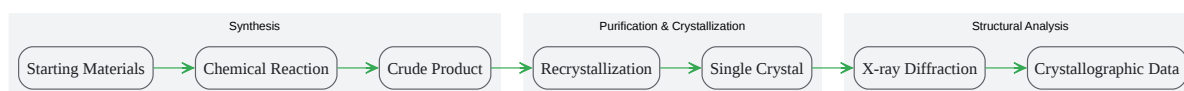
Procedure:

- **Crystal Selection and Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.

- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data is collected at a controlled temperature, typically using Mo K α radiation.
- **Data Processing:** The collected diffraction data is processed, which includes integration of reflection intensities and corrections for various experimental factors.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using software such as PLATON. The crystallographic data is then prepared in the standard Crystallographic Information File (CIF) format.

Logical Relationships

A logical diagram illustrating the relationship between the synthesis, crystallization, and structure determination is presented below.



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Relationship between synthesis, crystallization, and structural analysis.

The synthesis of **2-Hydroxyisophthalic acid** yields a crude product, which is then purified and crystallized to obtain high-quality single crystals. These crystals are subsequently analyzed by X-ray diffraction to determine the precise three-dimensional atomic arrangement, resulting in the final crystallographic data.

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References

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